molecular formula C8H14O B044709 Nona-5,7-dien-1-OL CAS No. 112123-28-1

Nona-5,7-dien-1-OL

Cat. No.: B044709
CAS No.: 112123-28-1
M. Wt: 126.2 g/mol
InChI Key: UNJUOMYWHXWKKU-UHFFFAOYSA-N
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Description

Nona-5,7-dien-1-OL, also known as (5E,7E)-nona-5,7-dien-1-ol, is an organic compound with the molecular formula C9H16O. It is characterized by the presence of two conjugated double bonds and a hydroxyl group, making it a primary alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nona-5,7-dien-1-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of nona-5,7-diene. This method typically involves the following steps:

    Hydroboration: Nona-5,7-diene is treated with borane (BH3) in tetrahydrofuran (THF) to form the organoborane intermediate.

    Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Nona-5,7-dien-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.

Major Products:

    Oxidation: Nonanal or nonanoic acid.

    Reduction: this compound can be reduced to nonanol.

    Substitution: Various substituted nona-5,7-dienes depending on the reagent used.

Scientific Research Applications

Nona-5,7-dien-1-OL has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound and its derivatives have been studied for their cytotoxic activity against tumor cell lines, making them potential candidates for anticancer research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the synthesis of various industrial chemicals and materials, including polymers and oligomers.

Mechanism of Action

The mechanism of action of Nona-5,7-dien-1-OL depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. In biological systems, its derivatives may interact with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Nona-5,7-dien-1-OL can be compared with other similar compounds such as:

    Octa-6,7-dien-1-ol: Similar structure but with one less carbon atom.

    Deca-5,7-dien-1-ol: Similar structure but with one more carbon atom.

    Nona-5,7-dien-2-ol: Similar structure but with the hydroxyl group on the second carbon.

Uniqueness: this compound is unique due to its specific arrangement of double bonds and the position of the hydroxyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(5E,7E)-nona-5,7-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2-5,10H,6-9H2,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXSZVQHBBHETK-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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